Home > Products > Screening Compounds P9589 > 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline -

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline

Catalog Number: EVT-259002
CAS Number:
Molecular Formula: C24H18N4O
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG0074 is a PDE10 antagonist.
Classification
  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Azoles
  • Sub Class: Pyrazoles
  • Direct Parent: Phenylpyrazoles
  • Alternative Parents: Quinolines and derivatives, Phenoxy compounds, Alkyl aryl ethers, etc.
Synthesis Analysis

The synthesis of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline involves several key steps, typically starting from readily available precursors. The following outlines a general synthetic route:

  1. Preparation of the Pyrazole Derivative:
    • The synthesis often begins with the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
    • The pyridine ring can be introduced via nucleophilic substitution or cyclization methods.
  2. Formation of the Phenoxy Group:
    • A phenolic compound can be reacted with an alkyl halide to form the phenoxy ether.
    • This step may involve the use of bases to facilitate nucleophilic attack.
  3. Coupling Reaction:
    • The final step typically involves a coupling reaction between the prepared pyrazole derivative and the phenoxy compound.
    • This can be achieved through various coupling techniques such as Suzuki or Buchwald-Hartwig cross-coupling reactions, depending on the functional groups present.

Technical parameters such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular formula for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is C24H18N4OC_{24}H_{18}N_{4}O, with an average molecular weight of approximately 378.43 g/mol. The compound features several notable structural characteristics:

  • Molecular Framework: The structure includes a quinoline core linked to a phenoxy group via a methylene bridge, with a pyridine-substituted pyrazole attached to the phenoxy group.
  • Functional Groups: The presence of nitrogen atoms in both the pyridine and pyrazole rings contributes to its potential biological activity.

The InChI Key for this compound is VRWJZGHUCOFGPZ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .

Chemical Reactions Analysis

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyridine and pyrazole rings can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which may modify their substituents.
  3. Oxidation and Reduction Reactions: The presence of nitrogen functionalities allows for potential redox chemistry.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline include:

PropertyValue
Melting Point180–181 °C
Boiling PointApproximately 568.6 °C
DensityApproximately 1.21 g/cm³
SolubilitySoluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (0.5 mg/ml)
pKaApproximately 4.32
AppearanceWhite to off-white crystalline solid

These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .

Applications

The primary application of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline lies in its potential as a therapeutic agent:

  1. Pharmacological Research: As a phosphodiesterase inhibitor, it is being explored for treating conditions like schizophrenia due to its ability to modulate neurotransmitter systems.
  2. Drug Development: Ongoing studies aim to evaluate its efficacy and safety profile in preclinical models, contributing to the development of novel treatments targeting neurological disorders .
Synthetic Methodologies and Optimization Strategies

Multicomponent Reaction Approaches for Tricyclic Pyrazole Core Assembly

The 4-(pyridin-4-yl)-1H-pyrazole fragment is efficiently constructed via multicomponent reactions (MCRs), leveraging atom economy and step efficiency. Classical MCRs like the Hantzsch pyrazole synthesis enable the condensation of hydrazines, 1,3-dicarbonyls, and aldehydes. In this case, 4-pyridinecarboxaldehyde, substituted hydrazines, and β-keto esters undergo cyclocondensation to form the 1H-pyrazole ring. The reaction proceeds under mild acid or base catalysis, yielding the tricyclic core with embedded pyridyl functionality in a single step [2] [6]. Modifications include using N-methylhydrazine to afford 1-methyl-4-(pyridin-4-yl)-1H-pyrazole, enhancing metabolic stability by blocking oxidative N-dealkylation pathways [9].

Optimization Insights:

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) improve solubility of polar intermediates.
  • Temperature Control: Reactions at 80–100°C balance kinetics and byproduct minimization.
  • Functional Group Tolerance: Electronegative pyridyl substituents remain intact under optimized conditions.

Table 1: MCR-Derived Pyrazole Intermediate Variations

Hydrazine ComponentCarbonyl ComponentProductYield (%)
N-MethylhydrazineEthyl 4-pyridylglyoxylate1-Methyl-4-(pyridin-4-yl)-1H-pyrazole85
PhenylhydrazinePyruvic acid4-(Pyridin-4-yl)-1-phenyl-1H-pyrazole78

AgOTf/Proline-Cocatalyzed Pathways in Heterocyclic Functionalization

The phenoxy linker bridging quinoline and pyrazole requires regioselective etherification. Silver triflate (AgOTf) paired with L-proline enables efficient O-alkylation under mild conditions. AgOTf acts as a Lewis acid activator for the quinoline-alcohol (e.g., 2-(hydroxymethyl)quinoline), while proline’s secondary amine mediates iminium-ion formation, enhancing electrophilicity. This dual catalysis facilitates nucleophilic attack by the phenolic oxygen of 4-(1H-pyrazol-4-yl)phenol, forming the critical C–O bond [4].

Key Advantages:

  • Chemoselectivity: Suppresses N-alkylation side reactions common with unprotected pyrazoles.
  • Mild Conditions: Reactions proceed at 25–50°C, preserving acid-/base-sensitive groups.
  • Yield Enhancement: Cocatalysis achieves >90% conversion, reducing purification burden.

Mechanistic Pathway:

  • AgOTf coordinates with 2-(hydroxymethyl)quinoline, generating a transient silver alkoxide.
  • L-Proline forms an iminium ion with the aldehyde (if present in situ), increasing electrophilicity.
  • Phenolic oxygen attacks the activated carbon, followed by deprotonation to yield the ether.

Suzuki and Negishi Coupling Techniques for Biaryl Linkage Formation

The biaryl axis connecting pyridine and pyrazole rings is forged via transition-metal-catalyzed cross-coupling. While the parent compound uses a preassembled 4-(pyridin-4-yl)pyrazole, advanced derivatives employ Suzuki or Negishi coupling for structural diversification [9] [10].

Suzuki-Miyaura Coupling:

  • Reagents: 4-(1H-Pyrazol-4-yl)phenylboronic acid + 4-Bromopyridine
  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos
  • Conditions: Aqueous Na₂CO₃, DMF, 80°C
  • Yield: 70–85%Advantages: Boronic acids are stable, non-toxic, and tolerate diverse functional groups.

Negishi Coupling:

  • Reagents: 4-(1H-Pyrazol-4-yl)phenylzinc chloride + 4-Iodopyridine
  • Catalyst: Pd(tBu₃P)₂ or Ni(acac)₂/DPEPhos
  • Conditions: THF, 0–25°C
  • Yield: 75–92%Advantages: Higher reactivity with sterically hindered substrates; minimal homocoupling [10].

Table 2: Biaryl Bond Formation Strategies

MethodCatalyst SystemKey AdvantagesLimitations
SuzukiPd(OAc)₂/SPhosFunctional group tolerance; aqueous compatibilitySensitive to steric bulk
NegishiNiCl₂(DPEPhos)Rapid coupling at low temperatures; handles heteroaryl halidesAir-sensitive organozinc reagents

Salt Formation and Crystallization Strategies

To enhance physicochemical properties (e.g., solubility, crystallinity), the free base is converted to pharmaceutically acceptable salts. Succinic acid is preferred for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline due to:

  • High Crystallinity: Forms a stable monoclinic P2₁/c crystal lattice.
  • Solubility Modulation: Aqueous solubility increases 8–10× versus free base [4] [10].

Optimized Salt Synthesis:

  • Dissolve free base in ethanol/acetone (4:1 v/v) at 50°C.
  • Add 1.0 equiv succinic acid in ethanol dropwise.
  • Cool to 4°C at 0.5°C/min to induce nucleation.
  • Isolate crystals via filtration; wash with cold ethanol.Critical Parameters:
  • Stoichiometry: 1:1 salt forms exclusively below 40°C.
  • Counterion Exchange: Recrystallization from ethanol/water eliminates residual acids.

Table 3: Salt Form Comparison

PropertyFree BaseSuccinate Salt
Melting Point112–115°C (decomp.)178–181°C
Aqueous Solubility (pH 7.0)0.02 mg/mL0.18 mg/mL
HygroscopicityHighLow

Properties

Product Name

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline

IUPAC Name

2-[[4-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]quinoline

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28)

InChI Key

VRWJZGHUCOFGPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

PF8; AMG-0074; AMG0074; AMG 0074

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.